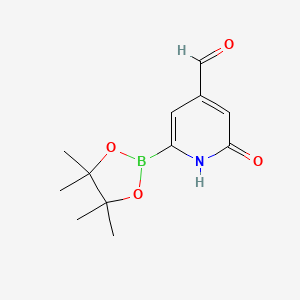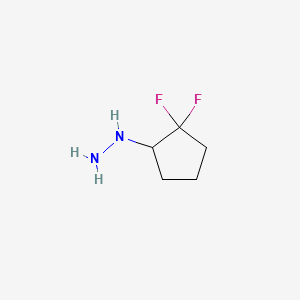![molecular formula C9H8F6N2 B14853288 2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that features a pyridine ring substituted with two trifluoromethyl groups at the 4 and 6 positions, and an ethanamine group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-5-(trifluoromethyl)pyridine as a starting material, which undergoes a Pd-catalyzed amination reaction with an appropriate amine in the presence of a Pd(dba)2/BINAP catalytic system . This method provides good yields and can be optimized for large-scale production.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave reactors and sealed ampoules can also be employed to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to target proteins and enzymes . The ethanamine group can form hydrogen bonds with biological targets, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.
2,4,6-Trifluoropyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine: Studied for its potential biological activities.
Uniqueness
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the presence of two trifluoromethyl groups on the pyridine ring, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H8F6N2 |
|---|---|
Molekulargewicht |
258.16 g/mol |
IUPAC-Name |
2-[4,6-bis(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C9H8F6N2/c10-8(11,12)5-3-6(1-2-16)17-7(4-5)9(13,14)15/h3-4H,1-2,16H2 |
InChI-Schlüssel |
SCHGYYSCYCELLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCN)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)



![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)






